1-methyl-N4-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
1-methyl-N4-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound with a unique structure that includes a pyrazolo[3,4-d]pyrimidine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N4-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactionsCommon reagents used in these reactions include various aryl halides, amines, and catalysts under controlled conditions such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N4-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, amines, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazolo[3,4-d]pyrimidine derivatives .
Scientific Research Applications
1-methyl-N4-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-microbial properties.
Mechanism of Action
The mechanism of action of 1-methyl-N4-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-(1-methyl-1-phenylethyl)-: A compound with a similar phenyl group but different core structure.
Fentanyl analogs: Compounds with similar phenylethyl groups but different core structures and biological activities.
Uniqueness
1-methyl-N4-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific pyrazolo[3,4-d]pyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
1-methyl-4-N-phenyl-6-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6/c1-26-19-17(14-22-26)18(23-16-10-6-3-7-11-16)24-20(25-19)21-13-12-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H2,21,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNCITZRACSCRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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